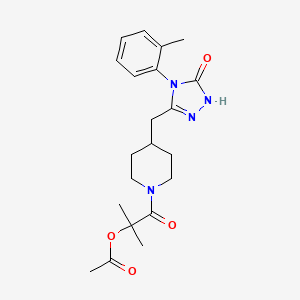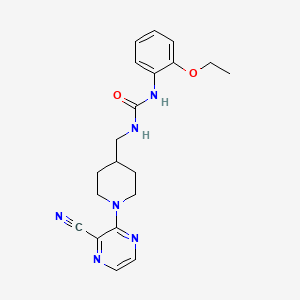
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that was developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea works by selectively inhibiting JAK3, which is a tyrosine kinase involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea reduces the production of cytokines that play a role in inflammation, leading to a reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been shown to reduce the levels of cytokines such as IL-2, IL-4, and IL-21 in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues. In addition, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been shown to have a favorable safety profile in clinical trials, with no significant adverse events reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is its selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its favorable safety profile, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is its potential to increase the risk of infections due to its effects on the immune system.
Direcciones Futuras
Future research on 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea could focus on its potential use in combination with other drugs for the treatment of autoimmune diseases. It could also explore the use of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea in other diseases that involve inflammation, such as cancer and cardiovascular disease. In addition, future research could focus on the development of new JAK3 inhibitors with improved selectivity and safety profiles.
Métodos De Síntesis
The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea involves the reaction of 3-cyanopyrazine-2-carboxylic acid with piperidine and formaldehyde to form 1-(3-cyanopyrazin-2-yl)piperidin-4-ol. This intermediate is then reacted with 2-ethoxyphenyl isocyanate to form the final product, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea.
Aplicaciones Científicas De Investigación
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease by inhibiting JAK3, which is involved in the signaling pathways of cytokines that play a role in inflammation.
Propiedades
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-2-28-18-6-4-3-5-16(18)25-20(27)24-14-15-7-11-26(12-8-15)19-17(13-21)22-9-10-23-19/h3-6,9-10,15H,2,7-8,11-12,14H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXSRPUUSQBCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
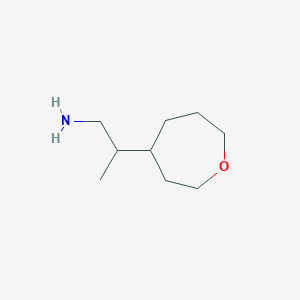
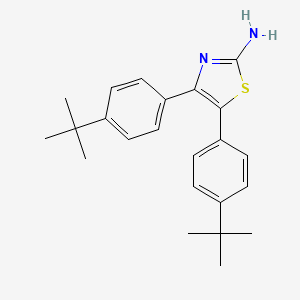
![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
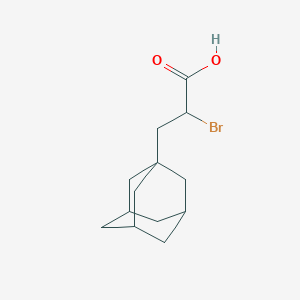
![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)
